molecular formula C42H55N3O11S B1679327 Rifamexil CAS No. 113102-19-5

Rifamexil

Cat. No.: B1679327
CAS No.: 113102-19-5
M. Wt: 810.0 g/mol
InChI Key: QTLQVMGAXZJADU-ZRWMMNBYSA-N
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Description

Rifamexil is a derivative of rifamycin, an antibiotic known for its broad-spectrum antibacterial properties. This compound is particularly noted for its polymorphism, exhibiting multiple crystalline forms, an amorphous material, and several solvates . This compound is part of the ansamycin family and is used primarily for its antibacterial properties.

Preparation Methods

The synthesis of rifamexil involves several steps, starting from rifamycin S. The process typically includes the formation of intermediate compounds, which are then converted into this compound through specific reaction conditions. Industrial production methods often utilize continuous flow synthesis to improve efficiency and yield . This method involves the use of microreactors to couple reaction steps and purification processes, resulting in a higher overall yield and reduced reagent consumption.

Chemical Reactions Analysis

Rifamexil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butylamine and 1-amino-4-methylpiperazine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of rifamycin S with tert-butylamine in a microreactor can yield this compound with a high overall yield .

Scientific Research Applications

Rifamexil has a wide range of scientific research applications. In chemistry, it is used to study polymorphism and the effects of different crystalline forms on biological activity . In biology and medicine, this compound is investigated for its antibacterial properties and potential use in treating infections caused by gram-positive and some gram-negative bacteria . Industrial applications include the development of more efficient synthesis methods and the study of its interactions with other compounds.

Comparison with Similar Compounds

Rifamexil is similar to other rifamycin derivatives, such as rifampicin, rifabutin, and rifapentine . this compound is unique in its polymorphism and the variety of crystalline forms it exhibits . This polymorphism can affect its biological activity and interactions with other compounds, making it a valuable subject of study in pharmaceutical research.

Similar Compounds::
  • Rifampicin
  • Rifabutin
  • Rifapentine

This compound’s unique polymorphic properties and its broad-spectrum antibacterial activity distinguish it from other rifamycin derivatives, making it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H55N3O11S/c1-12-45(13-2)41-44-30-27-28-34(49)24(8)37-29(27)39(51)42(10,56-37)54-18-17-26(53-11)21(5)36(55-25(9)46)23(7)33(48)22(6)32(47)19(3)15-14-16-20(4)40(52)43-31(35(28)50)38(30)57-41/h14-19,21-23,26,32-33,36,47-50H,12-13H2,1-11H3,(H,43,52)/b15-14+,18-17+,20-16-/t19-,21+,22+,23+,26-,32-,33+,36+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLQVMGAXZJADU-ZRWMMNBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C3=C(C4=C2C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC2=C(S1)C3=C(C4=C2C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N3)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H55N3O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113102-19-5
Record name Rifamexil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113102195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIFAMEXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TWQ7Q5NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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